2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE
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Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.252 g/mol . This compound is part of a class of chemicals known as isoindolines, which are characterized by their unique ring structure. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE typically involves the reaction of an isoindoline derivative with an allylating agent under controlled conditions. One common method involves the use of N-allyl phthalimide as a starting material, which undergoes a series of reactions including nucleophilic substitution and amide formation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-allyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid, while reduction could produce N-allyl-2-(1,3-dihydro-isoindol-2-yl)-propionamide .
Scientific Research Applications
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(3-pyridinylmethyl)acetamide
- 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-acetamide
Uniqueness
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE is unique due to its specific allyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C14H14N2O3/c1-3-8-15-12(17)9(2)16-13(18)10-6-4-5-7-11(10)14(16)19/h3-7,9H,1,8H2,2H3,(H,15,17) |
InChI Key |
QDNUGVIDTHTCDK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC=C)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CC(C(=O)NCC=C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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